N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide
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Description
N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide is a useful research compound. Its molecular formula is C25H32FN5O4 and its molecular weight is 485.56. The purity is usually 95%.
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Scientific Research Applications
Neurological Disorder Treatments
A series of conformationally restricted butyrophenones, including derivatives related to the chemical compound , showed potential as antipsychotic agents. These compounds were evaluated for their affinity towards dopamine (D1, D2, D4) and serotonin (5-HT2A, 5-HT2B, 5-HT2C) receptors. The study suggests that these compounds may be effective in treating psychotic disorders without inducing extrapyramidal side effects, highlighting their potential as neuroleptic drugs (Raviña et al., 2000).
Neuroinflammation Imaging
In research aimed at Alzheimer’s disease, a fluorine-labeled ligand for PET imaging of colony-stimulating factor 1 receptor (CSF1R) was developed. This ligand, by binding to CSF1R, aids in the imaging of neuroinflammation, a key feature in neurodegenerative diseases. The specific ligand showed promise for its ability to detect differences in brain inflammation between treated and control mice, offering a tool for studying neuroinflammation non-invasively (Lee et al., 2022).
Quality Control and Stability Studies
An assay method for quality control and stability studies of a new cardiovascular disorder agent was developed, showcasing the importance of analytical methods in the development of new therapeutic agents. This method allows for the sensitive detection and quantification of similar compounds, ensuring their quality and stability throughout the development process (Dwivedi et al., 2003).
Synthesis and Pharmacological Evaluation
Novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine were synthesized and their antidepressant and antianxiety activities evaluated. This research underlines the ongoing efforts to discover new therapeutic compounds with potential applications in mental health treatment (Kumar et al., 2017).
Catalytic Activity Enhancement
N,N'-Bisoxalamides, including structures related to the compound of interest, have been shown to enhance the catalytic activity in Cu-catalyzed coupling reactions. This application is significant in pharmaceutical synthesis, where the efficient formation of (hetero)aryl-amine bonds is crucial for developing various pharmacologically active molecules (Bhunia et al., 2017).
Properties
IUPAC Name |
N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32FN5O4/c26-19-6-8-20(9-7-19)29-13-15-30(16-14-29)21(22-4-2-17-35-22)18-28-25(34)24(33)27-10-3-12-31-11-1-5-23(31)32/h2,4,6-9,17,21H,1,3,5,10-16,18H2,(H,27,33)(H,28,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWGYFSAHAQSKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32FN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.